D-Theanine

Übersicht

Beschreibung

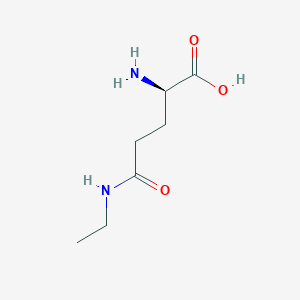

D-Theanine, also known as D-gamma-glutamylethylamide, is an amino acid analogue of the proteinogenic amino acids L-glutamate and L-glutamine. It is primarily found in certain plant and fungal species. Unlike its more commonly studied counterpart, L-Theanine, this compound has been comparatively less researched. Both enantiomers were discovered as constituents of green tea in 1949 .

Vorbereitungsmethoden

D-Theanine can be synthesized through various methods:

Chemical Synthesis: This involves the reaction of glutamic acid with ethylamine under controlled conditions.

Biosynthesis: In natural settings, this compound is produced by certain microorganisms and plants.

Industrial Production: Industrial production often involves the extraction of this compound from tea leaves or the use of microbial fermentation techniques.

Analyse Chemischer Reaktionen

D-Theanine undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions of this compound are less common but can be achieved using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where the ethylamine group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-L-glutamic acid, while substitution reactions can produce a variety of substituted glutamates .

Wissenschaftliche Forschungsanwendungen

Mental Health and Cognitive Function

D-Theanine and Stress Relief

Recent studies have highlighted this compound's effectiveness in reducing stress and anxiety symptoms. A randomized controlled trial demonstrated that participants receiving this compound reported significant reductions in perceived stress levels compared to those receiving a placebo. The study utilized validated scales such as the Perceived Stress Scale (PSS) and the State-Trait Anxiety Inventory (STAI) to assess outcomes .

Cognitive Enhancement

This compound has been shown to improve cognitive functions such as attention and memory. In a double-blind study, participants who consumed this compound exhibited enhanced performance on attention tasks, with improvements noted in alpha brain wave activity measured via electroencephalogram (EEG) . This suggests that this compound may facilitate a state of relaxed alertness conducive to better cognitive performance.

Neuroprotective Effects

Antioxidant Properties

This compound exhibits strong antioxidant properties that help protect neurons from oxidative stress. In animal models, it has been shown to reduce levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase . These effects are crucial for neuroprotection against neurodegenerative diseases.

Clinical Implications

In clinical settings, this compound has been explored for its potential in treating conditions like major depressive disorder (MDD). A study involving patients with MDD indicated that this compound supplementation led to significant improvements in mood and cognitive function after four weeks of treatment .

Immune Modulation

Enhancement of Immune Response

Research indicates that this compound may play a role in modulating immune responses. It has been found to enhance the activity of γδ T cells, which are vital for the innate immune response. This modulation can lead to improved resistance against infections, including influenza .

Inflammation Reduction

This compound has also demonstrated anti-inflammatory effects. In animal studies, it was shown to inhibit pro-inflammatory cytokines and improve outcomes in models of inflammatory bowel disease (IBD) by regulating cholesterol and retinol metabolism . This suggests potential applications in managing chronic inflammatory conditions.

Case Studies and Clinical Trials

Wirkmechanismus

D-Theanine exerts its effects through several mechanisms:

Neurotransmitter Modulation: It binds to ionotropic glutamate receptors, including AMPA and kainate receptors, acting as an antagonist.

Neurotransmitter Levels: This compound increases levels of gamma-aminobutyric acid, dopamine, and serotonin in the brain, contributing to its calming and mood-enhancing effects.

Blood-Brain Barrier: This compound crosses the blood-brain barrier via the leucine-preferring transport system, allowing it to exert its effects directly on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

D-Theanine is often compared with other similar compounds:

Biologische Aktivität

D-Theanine, a lesser-known isomer of the more widely studied L-theanine, has garnered attention for its potential biological activities. While research primarily focuses on L-theanine, this compound's effects are emerging as a subject of interest in the scientific community. This article summarizes the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and contrasts with L-theanine.

This compound is an amino acid derivative found in tea, particularly in Camellia sinensis. Its structure is similar to L-theanine, differing only in the spatial arrangement of atoms. This structural difference influences its biological activity and metabolism. Studies suggest that this compound may not be metabolized as efficiently as L-theanine, leading to reduced bioactivity in vivo .

1. Antioxidant Properties

This compound exhibits antioxidant activity, although less potent than its L-counterpart. Research indicates that this compound can reduce oxidative stress by modulating reactive oxygen species (ROS) levels and enhancing antioxidant enzyme activity . For instance, in rodent models, this compound treatment resulted in decreased lipid peroxidation and improved antioxidant enzyme functions .

2. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. It has been observed to mitigate neurotoxic damage in various models. In studies involving neurotoxin-induced damage, this compound demonstrated a capacity to reduce apoptosis and DNA fragmentation in neuronal cells . However, its efficacy remains lower compared to L-theanine.

3. Anti-Inflammatory Effects

This compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-1β and TNF-α in animal models . This suggests a role in managing conditions characterized by chronic inflammation.

4. Immunomodulatory Activity

While L-theanine has been extensively studied for its immunomodulatory effects, research on this compound is limited but promising. Some studies indicate that this compound may enhance immune responses by increasing antibody production in aged mice . However, further studies are needed to understand its full immunological impact.

Comparative Analysis: this compound vs. L-Theanine

| Property | This compound | L-Theanine |

|---|---|---|

| Chemical Structure | Isomer with different spatial arrangement | Natural form found in tea |

| Bioavailability | Lower than L-theanine | Higher bioavailability |

| Antioxidant Activity | Moderate | Strong |

| Neuroprotective Effects | Present but less effective | Well-documented |

| Anti-Inflammatory | Yes | Yes |

| Immunomodulatory | Emerging evidence | Strong evidence |

Case Studies and Research Findings

- Stress Management Study : A randomized controlled trial examined the effects of this compound on stress-related symptoms in adults. Participants reported improvements in anxiety levels and sleep quality after supplementation with this compound over four weeks .

- Neuroprotection Research : In a study involving neurotoxic models, this compound was found to reduce oxidative stress markers significantly; however, the protective effects were notably less than those observed with L-theanine .

- Inflammation Model Study : Research on inflammatory bowel disease (IBD) models indicated that this compound could reduce inflammation markers and improve gut health through modulation of immune responses .

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433375 | |

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5822-62-8 | |

| Record name | D-THEANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.